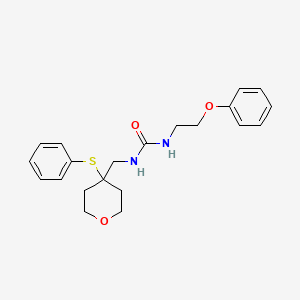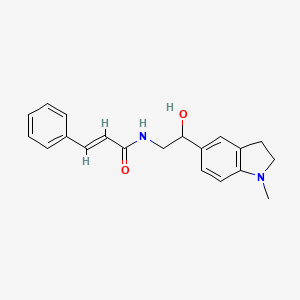
1-(2-phenoxyethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-phenoxyethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has been widely used in scientific research. This compound is also known as PTPU and has been synthesized using various methods. PTPU has been found to have significant biochemical and physiological effects and has been used in various scientific applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(2-phenoxyethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea' involves the reaction of 2-phenoxyethanol with 4-(phenylthio)tetrahydro-2H-pyran-4-carbaldehyde to form the corresponding imine intermediate, which is then reduced with sodium borohydride to yield the amine intermediate. The amine intermediate is then reacted with isocyanate to form the final product, 1-(2-phenoxyethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea.
Starting Materials
2-phenoxyethanol, 4-(phenylthio)tetrahydro-2H-pyran-4-carbaldehyde, sodium borohydride, isocyanate
Reaction
Step 1: Reaction of 2-phenoxyethanol with 4-(phenylthio)tetrahydro-2H-pyran-4-carbaldehyde in the presence of a suitable catalyst to form the corresponding imine intermediate., Step 2: Reduction of the imine intermediate with sodium borohydride to yield the amine intermediate., Step 3: Reaction of the amine intermediate with isocyanate to form the final product, 1-(2-phenoxyethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea.
Mechanism Of Action
PTPU inhibits PTPs by binding to the active site of the enzyme. This results in the inhibition of the dephosphorylation of tyrosine residues in proteins, leading to the activation of signaling pathways. The inhibition of PTPs by PTPU has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic effects.
Biochemical And Physiological Effects
PTPU has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. PTPU has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, PTPU has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages And Limitations For Lab Experiments
PTPU has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, which makes it an ideal tool for studying the role of PTPs in cellular signaling pathways. PTPU is also stable and easy to handle, which makes it suitable for use in various experimental settings. However, PTPU has some limitations. It has low solubility in water, which can make it challenging to use in aqueous solutions. Additionally, PTPU has a short half-life in vivo, which can limit its therapeutic potential.
Future Directions
For research on PTPU include the development of more potent and selective PTP inhibitors, the optimization of the pharmacokinetic properties of PTPU, and the evaluation of its efficacy in clinical trials. Additionally, the role of PTPs in various diseases needs to be further elucidated to identify potential therapeutic targets for PTP inhibitors.
Conclusion:
In conclusion, 1-(2-phenoxyethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has been extensively used in scientific research. PTPU has been found to have significant biochemical and physiological effects and has been used in various scientific applications. The inhibition of PTPs by PTPU has emerged as a potential therapeutic strategy for various diseases. Further research is needed to explore the therapeutic potential of PTPU and to identify potential therapeutic targets for PTP inhibitors.
Scientific Research Applications
PTPU has been extensively used in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a crucial role in the regulation of cellular signaling pathways. Dysregulation of PTPs has been linked to various diseases such as cancer, diabetes, and autoimmune disorders. Therefore, the inhibition of PTPs has emerged as a potential therapeutic strategy for these diseases.
properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-20(22-13-16-26-18-7-3-1-4-8-18)23-17-21(11-14-25-15-12-21)27-19-9-5-2-6-10-19/h1-10H,11-17H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXXKLDXRQIPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCCOC2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenoxyethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-fluoropyrimidine](/img/structure/B2902309.png)
![7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![(1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2902311.png)

![N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2902315.png)
![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2902316.png)
![methyl 5-{[cyano(oxolan-3-yl)methyl]carbamoyl}-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2902318.png)
![4(3H)-Quinazolinone, 2-[(4-hydroxy-2-butyn-1-yl)thio]-](/img/structure/B2902319.png)



![N-mesityl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2902327.png)
